molecular formula C22H22N2O B2545378 N-((1-phenylpyrrolidin-2-yl)methyl)-1-naphthamide CAS No. 1797083-84-1

N-((1-phenylpyrrolidin-2-yl)methyl)-1-naphthamide

Cat. No. B2545378
CAS RN: 1797083-84-1
M. Wt: 330.431
InChI Key: HPBPTGWWGWKOFZ-UHFFFAOYSA-N
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Description

“N-((1-phenylpyrrolidin-2-yl)methyl)-1-naphthamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized using various strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and naphthamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by various factors such as the potential (μ), chemical hardness (η), and electrophilicity index (ω) that are calculated from HOMO and LUMO energies .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as bond lengths, dihedral and bond angles, HOMO and LUMO energies, and thermodynamic parameters would play a role .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives have been found to exhibit a wide range of biological activities .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. Given the versatility of the pyrrolidine scaffold, it could potentially be used to develop new therapeutic agents .

properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c25-22(21-14-6-9-17-8-4-5-13-20(17)21)23-16-19-12-7-15-24(19)18-10-2-1-3-11-18/h1-6,8-11,13-14,19H,7,12,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBPTGWWGWKOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-phenylpyrrolidin-2-yl)methyl)-1-naphthamide

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